Trifluoromethyl methyl ether
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Overview
Description
Trifluoromethyl methyl ether (CF₃OCH₃) is a fluorinated organic compound characterized by the presence of a trifluoromethoxy group attached to a methane molecule. This compound is of significant interest in various fields due to its unique physicochemical properties, which include high thermal stability, lipophilicity, and electron-withdrawing characteristics .
Mechanism of Action
Target of Action
Trifluoromethyl methyl ether, also known as trifluoro(methoxy)methane or Methane, trifluoromethoxy-, is a fluorinated substituent that is finding increased utility in bioactives
Mode of Action
The mode of action of this compound involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .
Biochemical Pathways
It’s known that the trifluoromethyl group confers increased stability and lipophilicity in addition to its high electronegativity . This suggests that the compound may interact with various biochemical pathways, potentially altering their function.
Pharmacokinetics
The trifluoromethyl group is known to confer increased stability and lipophilicity , which could impact the compound’s bioavailability and pharmacokinetic properties.
Result of Action
The compound’s unique properties, such as its high electronegativity and lipophilicity, suggest that it could have significant effects at the molecular and cellular levels .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. For instance, all reactions involving this compound are performed in an argon atmosphere . This suggests that the compound’s action could be influenced by environmental factors such as the presence of certain gases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methane, trifluoromethoxy- typically involves the reaction of carbonyl fluoride with tris(dimethylamino)sulfonium difluorotrimethylsilicate in anhydrous tetrahydrofuran at low temperatures (around -75°C) . Another method includes the nucleophilic substitution of benzylic halogen or α-halogen atoms in acetophenones with perfluoroalcoholate anions .
Industrial Production Methods: Industrial production methods for methane, trifluoromethoxy- often utilize large-scale synthesis techniques involving the use of trifluoromethylating reagents. These methods are designed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Trifluoromethyl methyl ether undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and the use of solvents like methanol or tetrahydrofuran .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
Trifluoromethyl methyl ether has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Trifluoromethyl ethers: These compounds share the trifluoromethoxy group but differ in their overall structure and properties.
Trifluoromethylated compounds: Compounds containing the trifluoromethyl group (CF₃) exhibit similar electron-withdrawing properties but differ in their specific chemical behavior.
Uniqueness: Trifluoromethyl methyl ether is unique due to its combination of high thermal stability, lipophilicity, and electron-withdrawing characteristics. These properties make it particularly valuable in various applications, including drug development and materials science .
Properties
IUPAC Name |
trifluoro(methoxy)methane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3O/c1-6-2(3,4)5/h1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHMNRMPVRXNOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073903 |
Source
|
Record name | Trifluoromethoxymethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
421-14-7 |
Source
|
Record name | Methane, trifluoromethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifluoromethoxymethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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